N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
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Overview
Description
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H15IN2O2 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a pivalamide group attached to a pyridine ring. It is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom and methoxy group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
- N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
- 4-Iodo-5-methoxypyridin-3-amine
- 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
Uniqueness
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is unique due to the specific combination of functional groups attached to the pyridine ring.
Properties
IUPAC Name |
N-(4-iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFICVEMCFVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562949 |
Source
|
Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131653-62-8 |
Source
|
Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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